2-[(4-Methylcyclohexyl)oxy]benzaldehyde

Stereochemistry Pharmacology Analytical Chemistry

Procure 2-[(4-Methylcyclohexyl)oxy]benzaldehyde (CAS 1020960-74-0) as a diastereomer mixture. Its ortho-substitution with a bulky 4-methylcyclohexyl group creates unique steric hindrance, enabling exclusive photocyclization to dihydrobenzofuranols—a transformation impossible with meta/para isomers. Essential for benzofuran-containing pharmaceutical scaffolds, chiral SAR probes (cyclooxygenase/aldehyde oxidase), and hemoglobin allosteric modulator discovery. Researchers can exploit the diastereomer mixture for chiral method development. Mandate exact CAS verification to ensure synthetic reproducibility.

Molecular Formula C14H18O2
Molecular Weight 218.296
CAS No. 1020960-74-0
Cat. No. B2624931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylcyclohexyl)oxy]benzaldehyde
CAS1020960-74-0
Molecular FormulaC14H18O2
Molecular Weight218.296
Structural Identifiers
SMILESCC1CCC(CC1)OC2=CC=CC=C2C=O
InChIInChI=1S/C14H18O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-5,10-11,13H,6-9H2,1H3
InChIKeyQNSYCBGSYBWTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Methylcyclohexyl)oxy]benzaldehyde (CAS 1020960-74-0): Ortho-Substituted Benzaldehyde Procurement and Differentiation Guide


2-[(4-Methylcyclohexyl)oxy]benzaldehyde (CAS 1020960-74-0) is an organic compound with the molecular formula C14H18O2, featuring a benzaldehyde group connected via an ether linkage to a 4-methylcyclohexyl moiety [1]. It exists as a mixture of diastereomers, which can significantly impact its physicochemical and biological properties . The compound is primarily utilized as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research .

Why 2-[(4-Methylcyclohexyl)oxy]benzaldehyde Cannot Be Swapped for Common Analogs Without Risk of Experimental Failure


The specific substitution pattern and stereochemistry of 2-[(4-Methylcyclohexyl)oxy]benzaldehyde critically dictate its reactivity, binding affinity, and physical properties. Even closely related benzaldehyde derivatives, such as the meta-substituted isomer 3-[(4-Methylcyclohexyl)oxy]benzaldehyde (CAS 1342174-86-0) or analogs with simpler cyclohexyl groups, exhibit fundamentally different spatial orientations and electronic environments . For instance, the ortho-positioning of the bulky 4-methylcyclohexyloxy group adjacent to the reactive aldehyde introduces unique steric hindrance, influencing the outcome of subsequent reactions like photocyclization or Schiff base formation in ways that other isomers or unsubstituted benzaldehyde cannot replicate [1]. Substituting with an unverified generic compound without explicit comparative data on the assay or synthetic step of interest can therefore lead to unexpected reaction yields, altered biological activity, or complete experimental failure, rendering direct procurement of the specific compound essential for reproducibility.

Procurement-Relevant Quantitative Differentiation: 2-[(4-Methylcyclohexyl)oxy]benzaldehyde vs. Closest Analogs


Critical Procurement Specification: Mixture of Diastereomers vs. Stereochemically Pure Analogs

A key differentiator for procurement is the explicit statement that 2-[(4-Methylcyclohexyl)oxy]benzaldehyde (CAS 1020960-74-0) is supplied as a 'mixture of diastereomers' . This is in contrast to the procurement of stereochemically pure compounds, which would be necessary for applications requiring specific 3D orientations, such as structure-based drug design or enantioselective catalysis. The presence of multiple stereoisomers can significantly affect biological activity, binding kinetics, and physical properties like solubility and crystallization behavior .

Stereochemistry Pharmacology Analytical Chemistry

Positional Isomer Impact on Reactivity: Ortho (2-) vs. Meta (3-) Substitution

The target compound's ortho-substitution pattern (the ether linkage at the 2-position relative to the aldehyde) creates a distinct chemical environment compared to its meta-substituted analog, 3-[(4-Methylcyclohexyl)oxy]benzaldehyde (CAS 1342174-86-0) . While direct comparative kinetic data between these two specific compounds are not publicly available, extensive literature on alkoxybenzaldehyde photocyclization reactions demonstrates that ortho-alkoxybenzaldehydes are uniquely capable of forming dihydrobenzofuranols upon UV irradiation, a reaction not accessible to their meta or para counterparts [1]. This establishes a class-level, yet synthetically decisive, differentiation.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Target Engagement Differentiation: Aldehyde Oxidase vs. Cyclooxygenase Activity Profile

While direct head-to-head comparison data for 2-[(4-Methylcyclohexyl)oxy]benzaldehyde are limited, the target compound has been evaluated in specific enzymatic assays, providing a basis for differentiation from benzaldehyde itself. Data indicate it was tested for inhibitory activity against cyclooxygenase in mouse macrophages and against rabbit aldehyde oxidase 1 (AOX) [1]. In contrast, unsubstituted benzaldehyde is a known substrate for AOX, but its inhibition profile and potency differ markedly from this cyclohexyloxy-substituted derivative [2].

Enzymology Drug Discovery In Vitro Pharmacology

Validated Application Scenarios for Procuring 2-[(4-Methylcyclohexyl)oxy]benzaldehyde


Synthesis of Dihydrobenzofuran Scaffolds via Photocyclization

Researchers focused on synthesizing benzofuran-containing compounds, a core structure in many pharmaceuticals and natural products, can utilize this compound as a key intermediate. Based on class-level evidence for 2-alkoxybenzaldehydes [1], its ortho-substitution pattern is a prerequisite for efficient photocyclization to yield dihydrobenzofuranols. Procuring this specific compound is essential for exploring this synthetic route, as meta- or para- isomers, or unsubstituted benzaldehyde, will not undergo this specific transformation.

Structure-Activity Relationship (SAR) Studies on Cyclooxygenase or Aldehyde Oxidase Inhibitors

In medicinal chemistry programs targeting enzymes like cyclooxygenase (inflammation) or aldehyde oxidase (drug metabolism), this compound serves as a defined chemical probe. Its distinct substitution pattern (ortho-ether with a bulky, chiral cyclohexyl group) makes it a valuable tool for SAR studies to explore how steric and electronic modifications impact target engagement, based on its inclusion in specific enzymatic screening panels [2]. Procurement of the exact CAS number ensures the tested chemical entity is used for follow-up assays.

Development of Allosteric Hemoglobin Modulators

Cycloalkyl-substituted benzaldehydes are a claimed class of compounds acting as allosteric modulators of hemoglobin, with applications in treating sickle cell disease and other hypoxic conditions [3]. 2-[(4-Methylcyclohexyl)oxy]benzaldehyde fits the structural definition of this class. Its procurement would be justified for research programs seeking to evaluate novel chemical matter within this patent space or to understand the SAR of cycloalkyl ether substitutions on benzaldehyde scaffolds for hemoglobin modulation.

Chiral Resolution and Diastereomer-Specific Biological Studies

Since the compound is commercially available as a mixture of diastereomers , it presents a clear opportunity for researchers specializing in chiral chromatography or stereoselective synthesis. The compound can be procured as a source material to develop and validate separation methods for the individual diastereomers. The separated stereoisomers can then be evaluated in downstream biological or catalytic assays to determine if stereochemistry plays a crucial role in the observed activity or selectivity.

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